Dihydro Mupirocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

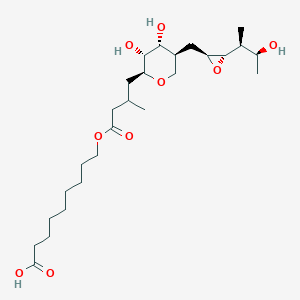

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCNILVBRPJAH-OAOSLEDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332195 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-11-2 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydro Mupirocin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Dihydro Mupirocin, a key related substance to the topical antibiotic Mupirocin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound. The narrative synthesizes technical data with practical insights, reflecting a deep understanding of the pharmaceutical sciences.

Introduction: The Significance of this compound in the Context of Mupirocin

Mupirocin, a potent antibiotic produced by the fermentation of Pseudomonas fluorescens, is a cornerstone in the topical treatment of bacterial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, sets it apart from other classes of antibiotics and minimizes cross-resistance.[1][3][4]

This compound emerges in this context as a significant impurity and related compound.[5][6] Its presence in the final drug product is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of Mupirocin formulations. Understanding the chemical nature and properties of this compound is therefore paramount for formulation development, stability studies, and quality control.

Chemical Structure and Nomenclature

This compound is structurally very similar to Mupirocin, with the key difference being the saturation of the α,β-unsaturated bond in the butenoyl portion of the molecule. This reduction results in a butanoyl side chain.

The IUPAC name for this compound is 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid.[7]

Below is a comparative visualization of the chemical structures of Mupirocin and this compound.

Caption: Chemical structures of Mupirocin and this compound.

Physicochemical Properties

| Property | This compound | Mupirocin | Reference(s) |

| Molecular Formula | C26H46O9 | C26H44O9 | [7] |

| Molecular Weight | 502.65 g/mol | 500.62 g/mol | [8] |

| CAS Number | 1246812-11-2 | 12650-69-0 | [5][8] |

| Melting Point | 70-76 °C | 77-78 °C | [7],[1] |

| Boiling Point | 663.9±55.0 °C (Predicted) | Not Available | [7] |

| pKa | 4.78±0.10 (Predicted) | Not Available | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Poorly soluble in water (26 mg/L), highly soluble in DMSO (≥10 mg/mL) | [7] |

Expert Insight: The slight difference in molecular weight and polarity due to the saturation of the double bond is the primary handle for chromatographic separation of this compound from Mupirocin. The predicted pKa suggests that both molecules are weakly acidic, a property that can be exploited in pH-controlled chromatographic separations.

Formation and Synthesis

This compound is not a product of intentional synthesis for therapeutic use but rather a process-related impurity or a degradation product of Mupirocin.

Biosynthetic Origin

The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a multi-enzyme type I polyketide synthase (PKS) system.[3][9][10] this compound is likely formed as a byproduct during the fermentation process. This can occur through the action of endogenous reductases in the host organism that non-specifically reduce the α,β-unsaturated bond of Mupirocin or its immediate precursors. The control of fermentation conditions, such as pH and nutrient feed, can influence the impurity profile, including the levels of this compound.[11]

Degradation Pathway

Forced degradation studies of Mupirocin have shown its susceptibility to acidic and alkaline conditions, as well as high temperatures.[12][13][14] While specific studies detailing the formation of this compound as a degradation product are scarce, it is plausible that certain stress conditions could lead to its formation through reductive pathways.

Caption: Potential pathways for the formation of this compound.

Biological Activity and Mechanism of Action

Presumed Mechanism of Action

Mupirocin exerts its antibacterial effect by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS), thereby inhibiting protein synthesis.[2][4] This mechanism is highly specific to the bacterial enzyme. Given the structural similarity, it is highly probable that this compound also interacts with IleRS. However, the saturation of the butenoyl side chain may alter the binding affinity and, consequently, the biological activity.

Antibacterial Potency

There is a significant lack of publicly available data on the antibacterial potency (e.g., Minimum Inhibitory Concentration - MIC values) of purified this compound against various bacterial strains. It is generally considered to be less active than Mupirocin. For reference, Mupirocin is highly active against staphylococci and streptococci, with MIC values typically ≤ 0.5 µg/mL.[4][15] The reduced potency of this compound underscores the importance of controlling its levels in Mupirocin drug products.

Expert Insight: The α,β-unsaturated carbonyl group in Mupirocin is a Michael acceptor and could be involved in a covalent interaction with the enzyme target, in addition to non-covalent interactions. The absence of this reactive group in this compound would likely lead to a significant reduction in binding affinity and antibacterial activity.

Analytical Methodologies

The control of this compound as an impurity in Mupirocin active pharmaceutical ingredient (API) and finished products relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Mupirocin and its impurities. These methods typically utilize a C8 or C18 stationary phase.

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a synthesis of common practices found in the literature for the analysis of Mupirocin and its impurities.[16][17][18]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and sodium dihydrogen phosphate buffer (pH 3.0).[18]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220-240 nm.

-

Sample Preparation:

-

Accurately weigh the Mupirocin sample (API or from a formulation).

-

Dissolve the sample in a suitable diluent, such as methanol or a mixture of the mobile phase.

-

For ointment formulations, an extraction step may be necessary.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Quantification: The amount of this compound is determined by comparing its peak area to that of a qualified reference standard.

Caption: A typical workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification and characterization of impurities, LC-MS is an invaluable tool. It provides molecular weight information and fragmentation patterns that can confirm the structure of this compound, especially in complex matrices.[17][19]

Pharmacokinetics and Toxicology

There is no specific pharmacokinetic or toxicological data available for this compound. The safety of Mupirocin formulations is supported by extensive clinical use and toxicological studies of the drug substance containing controlled levels of impurities, including this compound.

Mupirocin itself has minimal systemic absorption after topical application and is rapidly metabolized to the inactive monic acid.[20][21] It is presumed that this compound, if absorbed, would follow a similar metabolic fate.

Conclusion and Future Perspectives

This compound is a critical process-related impurity and potential degradation product of the antibiotic Mupirocin. While its biological activity is considered to be significantly lower than that of the parent compound, its control is essential for ensuring the quality, safety, and efficacy of Mupirocin-containing drug products. This guide has provided a comprehensive overview of its chemical structure, properties, formation, and analytical control.

Future research could focus on the isolation and definitive biological characterization of this compound to precisely quantify its antibacterial activity and its potential to contribute to the overall therapeutic effect or any adverse effects of Mupirocin formulations. Further elucidation of the specific enzymatic pathways leading to its formation during fermentation could lead to improved manufacturing processes with a more favorable impurity profile.

References

-

Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium. PubMed. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. Googleapis.com. Available at: [Link]

-

(PDF) Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. ResearchGate. Available at: [Link]

-

Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study. Acta Scientific. Available at: [Link]

-

Studies on Pseudomonic Acid B Formation in the Biosynthesis of Mupirocin. University of Bristol. Available at: [Link]

-

BIOSYNTHESIS OF THE ANTIBIOTIC MUPIROCIN BY PSEUDOMONAS FLUORESCENS NCIMB 10586 by RACHEL GURNEY. CORE. Available at: [Link]

-

Biochemical basis of mupirocin resistance in strains of Staphylococcus aureus. PubMed. Available at: [Link]

-

50788 Mupirocin Microbiology Review. accessdata.fda.gov. Available at: [Link]

-

Resistance to and synthesis of the antibiotic mupirocin. PubMed. Available at: [Link]

-

Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586. PubMed. Available at: [Link]

-

LC-MS Method for Analysis of Mupirocin on Newcrom BH Column. SIELC Technologies. Available at: [Link]

-

Mupirocin. StatPearls - NCBI Bookshelf. Available at: [Link]

-

2025V9 | Research and verification of related substances of Mopirocin. QCS Standards. Available at: [Link]

- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application.Google Patents.

-

Mupirocin decomposition in acidic and basic medium. ResearchGate. Available at: [Link]

-

Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both ski. DADUN. Available at: [Link]

-

Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use. NIH. Available at: [Link]

- US7439045B2 - pH controlled fermentation process for pseudomonic acid production.Google Patents.

-

Mupirocin: applications and production. PubMed. Available at: [Link]

-

Mupirocin separation from fermentation broth | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Mupirocin | C26H44O9 | CID 446596. PubChem - NIH. Available at: [Link]

-

Mupirocin. Wikipedia. Available at: [Link]

-

50788 Mupirocin Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]

-

In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific. Available at: [Link]

-

Mupirocin resistance: clinical implications and potential alternatives for the eradication of MRSA | Journal of Antimicrobial Chemotherapy | Oxford Academic. Oxford Academic. Available at: [Link]

-

Mupirocin-impurities | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Efficacy of a broad-spectrum antibiotic (mupirocin) in an in vitro model of infected skin. PubMed. Available at: [Link]

-

Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PMC - PubMed Central. Available at: [Link]

-

Multicenter Study To Determine Disk Diffusion and Broth Microdilution Criteria for Prediction of High- and Low-Level Mupirocin Resistance in Staphylococcus aureus. NIH. Available at: [Link]

-

What is the mechanism of Mupirocin?. Patsnap Synapse. Available at: [Link]

-

Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines. Frontiers Publishing Partnerships. Available at: [Link]

-

Mupirocin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

-

Distribution of mupirocin MIC values according to resistance determinants among MR-MRSA isolates. ResearchGate. Available at: [Link]

Sources

- 1. Mupirocin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Mupirocin? [synapse.patsnap.com]

- 3. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 1246812-11-2 [amp.chemicalbook.com]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. Resistance to and synthesis of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]

- 12. storage.googleapis.com [storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 15. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]

- 17. dadun.unav.edu [dadun.unav.edu]

- 18. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC-MS Method for Analysis of Mupirocin on Newcrom BH Column | SIELC Technologies [sielc.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. actascientific.com [actascientific.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Dihydro Mupirocin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Dihydro Mupirocin, a significant impurity of the antibiotic Mupirocin. As regulatory scrutiny over pharmaceutical impurities intensifies, a thorough understanding of the formation and analytical control of such related substances is paramount for ensuring drug safety and efficacy. This document details a representative synthetic pathway for this compound via catalytic hydrogenation of Mupirocin, outlines a robust analytical methodology for its detection and quantification using High-Performance Liquid Chromatography (HPLC), and discusses key characterization techniques. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Mupirocin-based pharmaceuticals.

Introduction: The Significance of Mupirocin and its Impurities

Mupirocin, also known as pseudomonic acid A, is a broad-spectrum topical antibiotic produced by the fermentation of Pseudomonas fluorescens.[][2] Its unique mechanism of action involves the inhibition of bacterial isoleucyl-tRNA synthetase, which prevents the incorporation of isoleucine into bacterial proteins, thereby halting protein synthesis.[2] This mode of action confers activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a crucial agent in the treatment of various skin infections.

As with any pharmaceutical active ingredient, the purity of Mupirocin is a critical quality attribute. The manufacturing process and subsequent storage can lead to the formation of related substances or impurities. These impurities can potentially impact the safety and efficacy of the drug product. One such impurity is this compound, a saturated derivative of the parent compound. Understanding the formation and control of this compound is essential for robust drug development and manufacturing.

Chemical Structures and Relationship

The key structural difference between Mupirocin and this compound lies in the saturation of the α,β-unsaturated ester moiety in the monic acid portion of the molecule. This transformation involves the reduction of a carbon-carbon double bond.

Mupirocin:

-

Chemical Name: 9-[[(2E)-4-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl] tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoyl]oxy]nonanoic acid

-

Molecular Formula: C₂₆H₄₄O₉

-

Molecular Weight: 500.6 g/mol

This compound:

-

Chemical Name: 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid

-

CAS Number: 1246812-11-2

-

Molecular Formula: C₂₆H₄₆O₉

-

Molecular Weight: 502.6 g/mol

The following diagram illustrates the chemical structures of Mupirocin and its conversion to this compound.

Figure 1: Chemical structures of Mupirocin and this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reduction of the carbon-carbon double bond in the α,β-unsaturated ester of Mupirocin. Catalytic hydrogenation is the most common and efficient method for this transformation.

Underlying Principle: Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst. For the conversion of Mupirocin to this compound, a heterogeneous catalyst is typically employed. The Mupirocin molecule adsorbs onto the surface of the catalyst, followed by the addition of hydrogen atoms to the double bond, resulting in a saturated carbon chain.

Experimental Protocol: A Representative Synthesis

The following protocol describes a representative method for the synthesis of this compound. It is important to note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

Mupirocin (high purity)

-

Palladium on carbon (Pd/C), 5% or 10%

-

Ethyl acetate or Methanol (HPLC grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of Mupirocin in a suitable solvent such as ethyl acetate or methanol. The concentration should be chosen to ensure complete dissolution.

-

Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution under a blanket of inert gas. The catalyst loading is typically between 5-10% by weight of the Mupirocin.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. The reaction can often be carried out at atmospheric pressure (using a hydrogen balloon) or at a slightly elevated pressure in a dedicated hydrogenator.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Mupirocin starting material.

-

Work-up: Once the reaction is complete, purge the apparatus with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required to remove any residual starting material or byproducts.

Expected Yield and Purity

The catalytic hydrogenation of Mupirocin is generally a high-yielding reaction, with reported yields often exceeding 90%. The purity of the obtained this compound is typically high, especially if the starting Mupirocin is of good quality. However, the purity should always be confirmed using the analytical methods described in the following section.

Analytical Characterization of this compound

A robust analytical method is crucial for the identification, quantification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed and validated for the analysis of this compound. The following method is a representative example based on published methods for Mupirocin and its impurities.[3][4][5][6][7]

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH 6.3 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 72.5% A : 27.5% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm or 240 nm |

| Injection Volume | 20 µL |

Sample Preparation: Prepare standard and sample solutions in a suitable diluent, such as a mixture of the mobile phase components.

Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of this compound. When coupled with HPLC (LC-MS), it provides both retention time and mass-to-charge ratio information. A Chinese patent describes the use of LC-MS for the identification of Mupirocin impurities.[8]

-

Expected Molecular Ion: For this compound (C₂₆H₄₆O₉), the expected mass-to-charge ratio ([M-H]⁻) in negative ion mode would be approximately 501.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Disappearance of vinyl proton signals: The signals corresponding to the protons on the carbon-carbon double bond in the α,β-unsaturated ester of Mupirocin (typically in the region of 5.5-7.0 ppm) will be absent in the spectrum of this compound.

-

Appearance of aliphatic proton signals: New signals corresponding to the protons on the newly formed saturated carbon-carbon bond will appear in the upfield region of the spectrum (typically 1.0-2.5 ppm).

Visualization of the Synthetic and Analytical Workflow

The following diagrams illustrate the key workflows described in this guide.

Figure 3: Analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound, a critical impurity in the production of Mupirocin. The provided representative synthetic protocol, based on catalytic hydrogenation, offers a practical starting point for laboratory-scale preparation. The detailed analytical methodology, centered around a validated HPLC method, ensures accurate identification and quantification, which is essential for quality control and regulatory compliance. By understanding the principles and procedures outlined in this guide, researchers and drug development professionals can effectively manage and control this impurity, ultimately contributing to the safety and quality of Mupirocin-containing drug products.

References

- CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google P

-

Echevarría, L., et al. Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous permeation samples. DADUN. [Link]

-

G. Sravan Kumar, et al. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF MUPIROCIN IN BULK AND OINTMENT DOSAGE. Indo American Journal of Pharmaceutical Sciences. [Link]

- Patel, J. B., et al. (2009). Mupirocin resistance. Clinical infectious diseases, 49(6), 935-941.

-

PubChem. This compound. [Link]

-

PubChem. Mupirocin. [Link]

-

Rajendra B. Rele, et al. RP-HPLC Method for Mupirocin Analysis. Scribd. [Link]

-

Shinde, M., et al. (2017). In Depth Investigation of Analytical Methods for the Estimation of Antibacterial Drug Mupirocin in Different Matrices. Acta Scientific Pharmaceutical Sciences, 4(10), 66-77. [Link]

-

Zenodo. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. [Link]

Sources

- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]

- 6. scribd.com [scribd.com]

- 7. actascientific.com [actascientific.com]

- 8. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]

The Biological Activity of Dihydro Mupirocin: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the biological activity of dihydro mupirocin, a related compound and impurity of the clinically significant antibiotic, mupirocin. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. It delves into the established mechanism of action of the parent compound, the genetic basis for self-resistance in the producing organism, and the comparative biological activity of mupirocin and its related metabolites. Furthermore, this guide furnishes detailed, field-proven protocols for the assessment of antimicrobial activity, empowering researchers to conduct their own validated investigations.

Introduction: Mupirocin and its Biosynthetic Landscape

Mupirocin, also known as pseudomonic acid A, is a potent topical antibiotic produced by the bacterium Pseudomonas fluorescens. It is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of skin and soft tissue infections. Mupirocin's clinical utility stems from its unique chemical structure and mechanism of action, which minimizes cross-resistance with other antibiotic classes.

The biosynthesis of mupirocin is a complex process orchestrated by a large gene cluster in P. fluorescens. This process yields not only the primary active compound, pseudomonic acid A, but also a series of structurally related minor metabolites. This compound is recognized as one such related compound and an impurity in mupirocin preparations. Understanding the biological activity of these related compounds is crucial for quality control, drug development, and a comprehensive understanding of the mupirocin system.

Mechanism of Action and the Role of the mupM Gene

Mupirocin exerts its antibacterial effect by targeting and inhibiting bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is essential for protein synthesis as it catalyzes the charging of isoleucine to its corresponding transfer RNA (tRNA). By binding to IleRS, mupirocin prevents the incorporation of isoleucine into newly synthesized proteins, leading to a cessation of bacterial growth and, at higher concentrations, cell death.

A fascinating aspect of the mupirocin biosynthetic gene cluster is the presence of the mupM gene. This gene encodes a mupirocin-resistant isoleucyl-tRNA synthetase. The function of MupM is to provide a self-resistance mechanism for the producing organism, P. fluorescens. This allows the bacterium to continue its own protein synthesis unabated while producing a potent inhibitor of the same enzymatic pathway in other bacteria. This self-protection strategy is a common feature in antibiotic-producing microorganisms.

Biological Activity of this compound and Related Compounds

The central question for researchers and drug development professionals is the extent to which this compound and other related impurities exhibit antimicrobial activity. While pseud

A Comprehensive Technical Guide to Dihydro Mupirocin (CAS 1246812-11-2): Characterization, Analysis, and Significance as a Mupirocin-Related Compound

Executive Summary

Mupirocin, a potent topical antibiotic derived from Pseudomonas fluorescens, represents a cornerstone in the management of superficial skin infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting bacterial isoleucyl-tRNA synthetase, minimizes cross-resistance with other antibiotic classes, cementing its clinical importance.[3][4] However, the manufacturing and stability of Mupirocin are complex, leading to the formation of related substances that must be rigorously controlled to ensure drug product safety and efficacy.

This technical guide provides an in-depth analysis of Dihydro Mupirocin (CAS: 1246812-11-2), a critical process impurity and degradation product of Mupirocin.[5][6] We will explore its physicochemical properties, structural relationship to the parent compound, likely formation pathways, and its indispensable role as a pharmaceutical reference standard. The core of this guide is a detailed examination of the analytical methodologies, particularly stability-indicating HPLC, required for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Mupirocin and its related compounds.

Physicochemical Properties and Structural Elucidation

This compound is structurally distinct from Mupirocin by the saturation of a single carbon-carbon double bond. This seemingly minor modification has significant implications for its chemical properties and, inferentially, its biological activity.

Causality of Structural Change: The key difference is the reduction of the α,β-unsaturated ester moiety present in Mupirocin's (E)-4-...(2-enoyl) side chain. This conversion from an alkene to an alkane fundamentally alters the electron distribution and reactivity of this part of the molecule.

Table 1: Physicochemical Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 1246812-11-2 | [5][6] |

| Molecular Formula | C₂₆H₄₆O₉ | [5][6] |

| Molecular Weight | 502.65 g/mol | [5][6] |

| IUPAC Name | 9-((4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbutanoyl)oxy)nonanoic acid | [5][6] |

| Appearance | White to Light Grey Solid | [6] |

| Synonym | Mupirocin Impurity |[7] |

Formation Pathways: From Biosynthesis to Degradation

Understanding the origin of this compound requires context from the parent molecule's lifecycle. Mupirocin is a complex polyketide antibiotic produced via a sophisticated biosynthetic pathway in Pseudomonas fluorescens.[8][9] The final molecule, however, is susceptible to degradation under various stress conditions encountered during fermentation, purification, formulation, and storage.[10]

Factors such as pH, temperature, light, and the presence of reducing agents can lead to the formation of impurities.[10][11] this compound is a classic example of a reduction product. The conjugated double bond in Mupirocin is an electronically vulnerable site, susceptible to hydrogenation. This can occur either as a metabolic byproduct in the fermentation broth or as a result of chemical degradation during downstream processing.

Caption: Formation pathway of this compound from Mupirocin.

Indispensable Role as a Pharmaceutical Reference Standard

The primary function of this compound in the pharmaceutical industry is as a certified reference standard.[5] The rationale for its use is grounded in the principles of analytical chemistry and regulatory compliance. To ensure the quality of a Mupirocin drug substance or product, one must be able to definitively identify and accurately quantify its impurities.

Expertise in Application:

-

Method Development & Validation: The reference standard is essential for developing analytical methods (like HPLC) that can separate the impurity from the active pharmaceutical ingredient (API) and other related substances. It is used to determine key validation parameters such as specificity, linearity, accuracy, and precision for the impurity itself.[5]

-

Impurity Profiling: By comparing the chromatographic profile of a Mupirocin sample to the certified this compound standard, laboratories can unambiguously identify its presence.

-

Routine Quality Control (QC): In routine batch release testing, the reference standard is used to calibrate instrumentation and quantify the level of this compound, ensuring it does not exceed the safety thresholds established by pharmacopeias and regulatory bodies.[5]

-

Stability Testing: this compound is a key marker in stability studies to assess how the drug product degrades over time under various environmental conditions.[5]

Analytical Methodology: A Self-Validating HPLC Protocol

The quantification of this compound requires a robust, stability-indicating analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique. The protocol described below is a representative method synthesized from established literature, designed to be a self-validating system through rigorous system suitability checks.[12][13][14]

Principle and Causality

The method leverages the principles of reverse-phase chromatography, where analytes are separated based on their hydrophobicity. Mupirocin and this compound have very similar structures but differ slightly in polarity due to the saturated bond in the latter. A C8 or C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a buffered aqueous-organic mixture) is used to elute the compounds. By precisely controlling the mobile phase composition, a baseline separation between the main Mupirocin peak and the closely eluting this compound peak can be achieved. UV detection is effective because the core chromophores remain intact.[13]

Detailed Experimental Protocol

A. Equipment and Reagents:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

-

C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

HPLC-grade Acetonitrile and Methanol.[13]

-

Analytical grade water (e.g., Milli-Q).

-

Buffer salts (e.g., Ammonium Formate, Orthophosphoric Acid).[12][15]

-

This compound Reference Standard (RS).

-

Mupirocin sample for analysis (drug substance or formulated product).

B. Chromatographic Conditions (Representative):

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C8, 250 x 4.6 mm, 5 µm | Provides excellent resolution for closely related polar compounds.[13] |

| Mobile Phase | Acetonitrile : 20mM Ammonium Formate Buffer (pH 3.0) | A buffered mobile phase controls the ionization state of the carboxylic acid moieties, ensuring reproducible retention times. The organic/aqueous ratio is optimized for separation.[12] |

| Gradient/Isocratic | Isocratic or a shallow gradient | An isocratic system is simpler and more robust for QC, but a gradient may be needed to resolve all impurities.[16] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[13] |

| Detection Wavelength | 221 nm | A common wavelength for detecting Mupirocin and its related substances, providing good sensitivity.[13][16] |

| Injection Volume | 10 - 20 µL | Standard volume to ensure sharp peaks without overloading the column. |

| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |

C. Solution Preparation:

-

Reference Standard (RS) Stock Solution (e.g., 100 µg/mL): Accurately weigh ~5 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This stock is used for identification and quantification.

-

Sample Solution (e.g., 1000 µg/mL of Mupirocin): Accurately weigh an amount of Mupirocin sample equivalent to ~50 mg of Mupirocin into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. For ointments, an initial extraction step into a suitable solvent may be required.[16]

D. System Suitability Testing (Self-Validation):

-

Purpose: Before analyzing samples, inject a standard solution (or a spiked sample) multiple times to verify the chromatographic system is performing correctly.

-

Procedure: Make five replicate injections of the RS solution.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD): The RSD for the peak area and retention time should be ≤ 2.0%. This ensures precision.

-

Tailing Factor (T): The peak for this compound should be symmetrical (T ≤ 1.5). This indicates good column performance.

-

Resolution (Rs): In a spiked sample, the resolution between the Mupirocin and this compound peaks must be > 2.0. This confirms the method's separating power.

-

E. Analysis and Calculation:

-

Inject the blank (diluent), the RS solution, and the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the RS.

-

Calculate the percentage of this compound in the sample using the external standard method:

% Impurity = (Area_Imp / Area_Std) x (Conc_Std / Conc_Sample) x 100

Caption: HPLC workflow for impurity analysis.

Inferred Biological Significance

While direct biological studies on this compound are not prevalent in the literature, its significance can be inferred from the well-established mechanism of its parent compound. Mupirocin's antibacterial activity is critically dependent on its ability to reversibly inhibit bacterial isoleucyl-tRNA synthetase (IleRS).[1][3][17] It achieves this by mimicking the isoleucyl-adenylate intermediate.[1]

The α,β-unsaturated ester in Mupirocin's side chain is a key structural feature. Such motifs are known Michael acceptors and can be crucial for binding to enzyme targets. The saturation of this double bond to form this compound eliminates this reactivity and alters the conformation of the side chain. It is therefore highly probable that this compound has significantly reduced or completely abolished antibacterial activity compared to Mupirocin, as its ability to effectively bind to the IleRS active site would be compromised. Its presence in a final drug product represents a displacement of the active agent with an inactive related substance, underscoring the need for strict quantitative control.

Conclusion

This compound (CAS 1246812-11-2) is more than a mere molecular variant of Mupirocin; it is a critical quality attribute that directly reflects the stability and control of the manufacturing process. As a key degradation product, its presence must be carefully monitored to ensure the potency, purity, and safety of the final pharmaceutical product. The role of this compound as a certified reference standard is therefore paramount, enabling the development, validation, and execution of robust analytical methods. The stability-indicating HPLC protocol outlined in this guide provides a framework for the reliable detection and quantification of this impurity, serving as a vital tool for researchers and quality control professionals in the pharmaceutical industry.

References

-

Title: Mupirocin Impurities. Source: SynZeal. URL: [Link]

-

Title: Mupirocin-impurities. Source: Pharmaffiliates. URL: [Link]

-

Title: Mupirocin. Source: Wikipedia. URL: [Link]

-

Title: CAS No : 1246812-11-2 | Product Name : this compound. Source: Pharmaffiliates. URL: [Link]

-

Title: Mupirocin Impurities and Related Compound. Source: Veeprho. URL: [Link]

-

Title: HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. Source: SIELC Technologies. URL: [Link]

-

Title: Mupirocin | C26H44O9 | CID 446596. Source: PubChem - NIH. URL: [Link]

-

Title: Stability indicating rp-hplc method development and validation for the simultaneous estimation of mupirocin. Source: Indo American Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Development and validation of a high performance liquid chromatographic method for in vitro mupirocin quantification in both skin layers and percutaneous samples. Source: DADUN (University of Navarra). URL: [Link]

-

Title: Mupirocin decomposition in acidic and basic medium. Source: ResearchGate. URL: [Link]

-

Title: Development and Validation of Analytical Method by RP-HPLC Technique for Determination of Mupirocin Lithium in Pharmaceutical Dosage Form. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

-

Title: Stability-indicating RP-HPLC method development and validation for estimation of Mupirocin calcium in bulk and in pharmaceutical formulation. Source: ResearchGate. URL: [Link]

-

Title: Research and verification of related substances of Mopirocin. Source: QCS Standards. URL: [Link]

-

Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS. Source: Zenodo. URL: [Link]

-

Title: A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus. Source: PubMed. URL: [Link]

-

Title: Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Source: Semantic Scholar. URL: [Link]

-

Title: BIOSYNTHESIS OF THE ANTIBIOTIC MUPIROCIN BY PSEUDOMONAS FLUORESCENS NCIMB 10586. Source: CORE. URL: [Link]

-

Title: Mupirocin. Source: StatPearls - NCBI Bookshelf. URL: [Link]

-

Title: Resistance to and synthesis of the antibiotic mupirocin. Source: PubMed. URL: [Link]

Sources

- 1. Mupirocin - Wikipedia [en.wikipedia.org]

- 2. A review on mechanism of action, resistance, synergism, and clinical implications of mupirocin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. clearsynth.com [clearsynth.com]

- 8. benchchem.com [benchchem.com]

- 9. Resistance to and synthesis of the antibiotic mupirocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. qcsrm.com [qcsrm.com]

- 11. veeprho.com [veeprho.com]

- 12. HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]

- 15. iajps.com [iajps.com]

- 16. jocpr.com [jocpr.com]

- 17. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dihydro Mupirocin: Molecular Weight, Formula, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Mupirocin is a recognized impurity and analogue of Mupirocin, a clinically significant topical antibiotic.[1][][3] Mupirocin, the primary active compound, is a product of the fermentation of Pseudomonas fluorescens and is notable for its unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase.[4][5] This mode of action confers a low incidence of cross-resistance with other antibiotic classes. Understanding the physicochemical properties and analytical methodologies for related compounds such as this compound is critical for quality control, impurity profiling, and ensuring the safety and efficacy of Mupirocin-based pharmaceutical products. This guide provides a detailed overview of the molecular weight, chemical formula, and other key technical aspects of this compound.

Core Molecular and Physical Properties

This compound is structurally distinct from Mupirocin by the saturation of a double bond, resulting in the addition of two hydrogen atoms. This seemingly minor alteration has a direct impact on its molecular weight and formula.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₆O₉ | [3][6] |

| Molecular Weight | 502.65 g/mol | [3] |

| Monoisotopic Mass | 502.31418 Da | [6] |

| CAS Number | 1246812-11-2 | [1][3] |

Chemical Structure and Nomenclature

The chemical structure of this compound is defined by the reduction of the α,β-unsaturated double bond in the crotonic acid moiety of Mupirocin. This structural change is the key differentiator between the two molecules.

Caption: Chemical structure of this compound.

Systematic IUPAC Name: 9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid[6]

Relationship to Mupirocin and Biosynthesis

This compound is primarily considered an impurity found in preparations of Mupirocin.[1][][3] The biosynthesis of Mupirocin in Pseudomonas fluorescens is a complex process involving a type I polyketide synthase (PKS) system.[4][7][8] This pathway leads to the formation of pseudomonic acid A (Mupirocin), along with other related pseudomonic acids.[4] The formation of this compound likely occurs as a result of enzymatic reduction of the double bond in the monic acid portion of the molecule during or after the main biosynthetic pathway.

Caption: Relationship of this compound to the Mupirocin biosynthesis pathway.

Mechanism of Action: An Inferred Relationship

The mechanism of action of this compound has not been as extensively studied as that of Mupirocin. However, given the structural similarity, it is highly probable that this compound exerts its antibacterial effect through the same mechanism: the inhibition of bacterial isoleucyl-tRNA synthetase.[5][9] This enzyme is crucial for the incorporation of the amino acid isoleucine into bacterial proteins. By binding to this enzyme, Mupirocin and likely its dihydro derivative, disrupt protein synthesis, leading to a bacteriostatic and, at higher concentrations, bactericidal effect.

Analytical Methodologies: A Protocol for Detection

The quantification of this compound as an impurity in Mupirocin active pharmaceutical ingredients (APIs) and formulated products is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. The following is a representative HPLC protocol that can be adapted for the detection and quantification of this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Mupirocin and its impurities, including this compound.

Instrumentation and Chromatographic Conditions:

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of Mupirocin and its impurities.[10]

-

Flow Rate: Typically around 1.0 mL/min.[12]

-

Detection Wavelength: UV detection at approximately 220-230 nm is suitable for Mupirocin and its related substances.[10][12]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.[12]

Experimental Protocol:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

-

Prepare a series of working standard solutions of varying concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

For Mupirocin API: Accurately weigh and dissolve the sample in the chosen solvent to achieve a known concentration.

-

For Mupirocin ointment/cream: An extraction step is necessary to separate the active ingredient and impurities from the formulation excipients. This may involve dissolving the sample in a suitable organic solvent followed by filtration.[11]

-

-

Chromatographic Analysis:

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the reference standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: A generalized workflow for the HPLC analysis of this compound.

Conclusion

This compound, a key impurity of the antibiotic Mupirocin, possesses a distinct molecular formula and weight due to the saturation of a double bond in its parent molecule. While its biological activity is presumed to be similar to Mupirocin, its presence in pharmaceutical formulations must be carefully monitored to ensure product quality and safety. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound, contributing to the overall control strategy for Mupirocin-based therapies. Further research into the specific biological properties of this compound could provide additional insights into the structure-activity relationship of this important class of antibiotics.

References

- Hothersall, J., et al. (2011). Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium. Applied Microbiology and Biotechnology, 90(1), 11-21.

-

Wikipedia contributors. (2023, December 19). Mupirocin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

- Gurney, R. (2015). Biosynthesis of the antibiotic mupirocin by Pseudomonas fluorescens NCIMB 10586. University of Birmingham.

- El-Sayed, A. K., et al. (2003). Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586. Chemistry & Biology, 10(5), 419-430.

-

ResearchGate. (n.d.). The mupirocin biosynthesis genes and the proposed pathway of mupirocin production. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Mupirocin-impurities. Retrieved January 14, 2026, from [Link]

- El-Gizawy, S. M., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific Reports, 13(1), 18335.

-

PubChem. (n.d.). Mupirocin. Retrieved January 14, 2026, from [Link]

- Parenti, M. A., et al. (1987). Mupirocin: a topical antibiotic with a unique structure and mechanism of action. Clinical Pharmacy, 6(10), 761-770.

-

Allmpus. (n.d.). mupirocin ep impurity e. Retrieved January 14, 2026, from [Link]

- U.S. Pharmacopeial Convention. (2018). USP 41 Official Monographs / Mupirocin 2823.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Mupirocin in Pharmaceutical Dosage Form on Newcrom BH Column. Retrieved January 14, 2026, from [Link]

- Kaduk, J. A., et al. (2016). Crystal structure of mupirocin form I, C26H44O9. Powder Diffraction, 31(2), 118-125.

- Zenodo. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS.

- Power. (2023). What is the antibiotic class and mechanism of action (MOA) of Mupirocin (generic name)?.

- Parmar, A. P., & Maheshwari, D. G. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF MUPIROCIN AND MOMETASONE FUROATE IN TOPICAL FORMULATION BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(4), 1599-1605.

-

PubChem. (n.d.). Mupirocin Calcium. Retrieved January 14, 2026, from [Link]

- U.S. Food and Drug Administration. (2002). 50788 Mupirocin Chemistry Review.

- Google Patents. (n.d.). CN110787128A - Mupirocin ointment and preparation method thereof.

- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.

Sources

- 1. clearsynth.com [clearsynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mupirocin - Wikipedia [en.wikipedia.org]

- 5. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C26H46O9) [pubchemlite.lcsb.uni.lu]

- 7. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mupirocin: a topical antibiotic with a unique structure and mechanism of action. | Semantic Scholar [semanticscholar.org]

- 10. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.info [ijpsr.info]

- 12. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MUPIRICON OINMENTS BY RP-HPLC METHODS [zenodo.org]

An In-Depth Technical Guide to the Spectroscopic Data of Dihydro Mupirocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro Mupirocin, a significant derivative of the topical antibiotic Mupirocin, presents a unique spectroscopic profile owing to the saturation of its α,β-unsaturated ester moiety. This guide provides a comprehensive analysis of the anticipated spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this compound, this document leverages established spectroscopic principles and comparative analysis with the well-documented data of Mupirocin to predict and interpret its spectral characteristics. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided to aid researchers in the synthesis and characterization of this compound.

Introduction: The Significance of this compound

Mupirocin, a natural product of Pseudomonas fluorescens, is a widely used topical antibiotic effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, the inhibition of bacterial isoleucyl-tRNA synthetase, has made it a valuable tool in combating skin infections. This compound is a key related substance and potential metabolite where the α,β-unsaturated double bond in the butenoyl side chain of Mupirocin is reduced. The structural modification from Mupirocin to this compound, as illustrated below, has a profound impact on its spectroscopic properties. Understanding these differences is crucial for the analytical characterization, impurity profiling, and metabolic studies of Mupirocin.

Chemical Structures

Figure 1: Chemical structures of Mupirocin and this compound. The key difference is the saturation of the double bond in the side chain of this compound.

Predicted ¹H NMR Spectroscopy of this compound

The most significant changes in the ¹H NMR spectrum of this compound compared to Mupirocin are expected in the region of the modified butanoyl side chain. The absence of the vinyl proton and the appearance of new aliphatic protons will be key indicators.

Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (ppm) for this compound | Rationale for Shift Change from Mupirocin |

| H-2' | ~2.2 - 2.5 | Upfield shift from ~5.7 ppm in Mupirocin due to the loss of the deshielding C=C bond. Becomes a multiplet. |

| H-3' | ~1.5 - 1.8 | New multiplet, deshielded by the adjacent carbonyl group. |

| H-4' | ~2.4 - 2.7 | Multiplet, deshielded by the adjacent tetrahydropyran ring. |

| -CH₃ (on side chain) | ~0.9 - 1.1 | Slight upfield shift from ~2.1 ppm in Mupirocin as it is no longer attached to a double bond. Now a doublet. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum will provide clear evidence of the hydrogenation of the double bond. The disappearance of the sp² carbon signals and the appearance of new sp³ carbon signals are definitive markers.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) for this compound | Rationale for Shift Change from Mupirocin |

| C-1' | ~173 - 175 | Similar to Mupirocin, representing the ester carbonyl carbon. |

| C-2' | ~130 - 140 (in Mupirocin) | Signal Absent. Replaced by a new sp³ carbon signal. |

| C-3' | ~125 - 135 (in Mupirocin) | Signal Absent. Replaced by a new sp³ carbon signal. |

| New C-2' (sp³) | ~40 - 45 | New aliphatic carbon signal. |

| New C-3' (sp³) | ~25 - 30 | New aliphatic carbon signal. |

| -CH₃ (on side chain) | ~15 - 20 | Upfield shift from its position in Mupirocin. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry of this compound

Mass spectrometry will confirm the molecular weight of this compound and provide structural information through its fragmentation pattern.

Molecular Weight and Predicted Fragmentation

-

Molecular Formula: C₂₆H₄₆O₉

-

Molecular Weight: 502.65 g/mol

-

Predicted Molecular Ion Peak [M+H]⁺: m/z 503.32

The fragmentation of this compound is expected to be initiated by cleavage of the ester bond, similar to Mupirocin.

Figure 2: Predicted key fragmentation pathway of this compound in positive ion ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes. For fragmentation analysis, perform tandem MS (MS/MS) on the molecular ion peak.

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Propose fragmentation pathways based on the observed product ions.

Predicted Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound will be very similar to that of Mupirocin, with one key difference: the absence of the C=C stretching vibration.

Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Appearance |

| O-H (Alcohols, Carboxylic Acid) | 3500 - 3200 | Broad |

| C-H (Aliphatic) | 2960 - 2850 | Strong, sharp |

| C=O (Ester) | ~1735 | Strong, sharp |

| C=O (Carboxylic Acid) | ~1710 | Strong, sharp |

| C-O (Ester, Alcohols) | 1300 - 1000 | Strong |

| C=C (Alkene) | Absent | N/A (Present at ~1650 cm⁻¹ in Mupirocin) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl, KBr). For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

References

-

At this time, no direct peer-reviewed publications with the complete spectroscopic data of this compound have been identified. The predicted data and interpretations are based on fundamental principles of spectroscopy and publicly available data for Mupirocin from sources such as PubChem and various chemical suppliers.

An In-Depth Technical Guide to the In Vitro Evaluation of Dihydro Mupirocin

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of dihydro mupirocin, an analog of the clinically significant antibiotic, mupirocin. Recognizing the scarcity of published data on this specific compound, this document deviates from a standard descriptive format. Instead, it offers a first-principles approach, presenting a logical, field-proven progression of experiments designed to thoroughly elucidate the antimicrobial profile and mechanism of action of this compound. By leveraging the extensive knowledge of its parent compound, this guide explains the causal reasoning behind each experimental choice, providing detailed, self-validating protocols for antimicrobial susceptibility testing and mechanism-of-action studies. The core objective is to equip researchers with the necessary tools to rigorously evaluate this compound, from determining its basic inhibitory and bactericidal activity to confirming its molecular target.

Foundational Principles: Understanding this compound in the Context of Mupirocin

Mupirocin, also known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens.[1][2] Its unique mechanism of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme that ligates isoleucine to its cognate tRNA during protein synthesis.[3][4] This targeted action prevents the incorporation of isoleucine into nascent polypeptide chains, leading to a cessation of protein and RNA synthesis and ultimately resulting in a bacteriostatic or bactericidal effect.[3][5]

This compound is a close structural analog of mupirocin. Its chemical structure (C₂₆H₄₆O₉) differs from mupirocin (C₂₆H₄₄O₉) by the saturation of the alpha,beta-unsaturated bond within the (2E)-4-methylbut-2-enoyl side chain.[4][6][7] This modification, while seemingly minor, is of significant biochemical interest. Alpha,beta-unsaturated carbonyl groups are known to be reactive Michael acceptors and their presence can be critical for the biological activity of various compounds.[8][9] Therefore, a central hypothesis guiding the in vitro study of this compound is that the saturation of this bond may alter its binding affinity for the IleRS active site and, consequently, its antimicrobial potency.

This guide will proceed by first establishing the fundamental antimicrobial activity of this compound and then delving into its specific molecular mechanism, using mupirocin as a constant comparator and positive control.

Phase 1: Defining the Antimicrobial Spectrum and Potency

The initial phase of investigation is to determine the fundamental antimicrobial activity of this compound. This involves quantifying its ability to inhibit and kill clinically relevant bacteria. The methodologies described below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[10]

Critical Experiment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This is the foundational metric of antimicrobial potency. The broth microdilution method is the recommended, quantitative, and high-throughput approach.[2][4]

Causality Behind Experimental Choices:

-

Method: Broth microdilution is preferred over disk diffusion for a novel compound as it provides a quantitative MIC value (e.g., in µg/mL), which is more informative than the qualitative zone of inhibition.[3] This quantitative data is essential for subsequent experiments like MBC and time-kill kinetics.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended standard medium for susceptibility testing of most non-fastidious aerobic bacteria.[4] Its composition is well-defined and has minimal interference with the activity of many antibiotics.

-

Inoculum: Standardization of the bacterial inoculum to approximately 5 x 10⁵ CFU/mL is critical. A lower inoculum can lead to falsely low MICs, while a higher one can result in falsely high MICs.[11]

-

Controls: The inclusion of a growth control (no drug), a sterility control (no bacteria), and a positive control (mupirocin) is non-negotiable for a self-validating protocol. Mupirocin provides a benchmark for the expected activity range.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

-

Preparation of Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 1280 µg/mL). Prepare an identical stock solution of mupirocin.

-

Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12 of the desired rows.

-

Serial Dilution: Add 200 µL of the this compound stock solution to well 1 of its designated row. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control. Well 12 is the sterility control. Repeat this process for mupirocin in a separate row.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the drug that shows no visible turbidity (i.e., the first clear well).[3]

Data Presentation: The results should be summarized in a table comparing the MIC values of this compound and mupirocin against a panel of relevant bacteria.

| Organism | Strain (e.g., ATCC) | This compound MIC (µg/mL) | Mupirocin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Experimental Value | Experimental Value |

| Staphylococcus epidermidis | ATCC 12228 | Experimental Value | Experimental Value |

| Streptococcus pyogenes | ATCC 19615 | Experimental Value | Experimental Value |

| Mupirocin-Resistant S. aureus | (Clinical Isolate) | Experimental Value | Experimental Value |

Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[6] The ratio of MBC to MIC is a key indicator of whether a compound is bactericidal (killing) or bacteriostatic (inhibiting).

Causality Behind Experimental Choices:

-

Rationale: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[11] This distinction is clinically important and provides deeper insight into the compound's pharmacodynamics.

-

Method: The MBC is a direct extension of the MIC assay. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria in that well were killed, not just inhibited.

Step-by-Step Protocol for MBC Determination:

-

Following MIC Determination: Use the 96-well plate from the completed MIC assay.

-

Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[6]

Characterizing the Dynamics of Bacterial Killing: Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate of killing over time. This is more informative than the single endpoint of an MBC.

Causality Behind Experimental Choices:

-

Rationale: Plotting log₁₀ CFU/mL versus time generates curves that visually distinguish between bactericidal (a ≥3-log₁₀ or 99.9% reduction in CFU/mL) and bacteriostatic activity (inhibition of growth relative to the control).[7][12] It also reveals if the killing is concentration-dependent.

-

Concentrations: Using multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC) allows for the assessment of concentration-dependent killing effects.

Step-by-Step Protocol for Time-Kill Kinetics Assay:

-

Preparation: Prepare flasks containing CAMHB with this compound at concentrations of 0x (growth control), 1x, 4x, and 8x its predetermined MIC. Prepare a parallel set of flasks for mupirocin.

-

Inoculation: Inoculate each flask with a standardized bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates to determine the viable bacterial count (CFU/mL).

-

Incubation and Counting: Incubate plates overnight and count the colonies to calculate the CFU/mL for each time point and concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and mupirocin.

Phase 2: Elucidating the Mechanism of Action (MoA)

Given that this compound is a direct analog of mupirocin, it is highly probable that it shares the same molecular target: isoleucyl-tRNA synthetase (IleRS). The following experiment is designed to confirm this hypothesis by directly measuring the inhibition of the enzyme's activity.

Critical Experiment: Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay